
7-Isopropyl-2,3-dihydrobenzofuran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Isopropyl-2,3-dihydrobenzofuran is a chemical compound belonging to the class of dihydrobenzofurans. This compound features a saturated five-membered oxygen heterocycle fused to a benzene ring, with an isopropyl group attached at the seventh position. Dihydrobenzofurans are known for their rigid molecular structure and moderate ring strain, making them valuable in various chemical and biological applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Isopropyl-2,3-dihydrobenzofuran can be achieved through several methods. One common approach involves the Cs2CO3-catalyzed domino annulation of enantiopure chiral salicyl N-phosphonyl imines with bromo malonates . This method offers high chemical yields and diastereoselectivity. Another approach involves the formation of the O-alkyl bond, O-aryl bond, and the aromatic ring through various cyclisation and rearrangement reactions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as group-assisted purification, can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: 7-Isopropyl-2,3-dihydrobenzofuran undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the oxygen heterocycle and the isopropyl group, which can act as reactive sites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or alkyl halides (R-X).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .
科学的研究の応用
7-Isopropyl-2,3-dihydrobenzofuran has a wide range of applications in scientific research:
作用機序
The mechanism of action of 7-Isopropyl-2,3-dihydrobenzofuran involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it has been shown to inhibit cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2), leading to reduced inflammation . Molecular docking studies have also demonstrated its binding affinity to various proteins, suggesting potential antiviral and antibacterial effects .
類似化合物との比較
7-Isopropyl-2,3-dihydrobenzofuran can be compared to other dihydrobenzofuran derivatives and benzofuran compounds:
2,3-Dihydrobenzofuran: Lacks the isopropyl group, resulting in different chemical reactivity and biological activity.
Benzofuran: Contains an unsaturated furan ring, leading to increased ring strain and different chemical properties.
Other Substituted Dihydrobenzofurans: Variations in substituent groups (e.g., methyl, ethyl) can significantly alter the compound’s reactivity and biological effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C11H14O |
|---|---|
分子量 |
162.23 g/mol |
IUPAC名 |
7-propan-2-yl-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C11H14O/c1-8(2)10-5-3-4-9-6-7-12-11(9)10/h3-5,8H,6-7H2,1-2H3 |
InChIキー |
MTRIGJKQTOPWON-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=CC2=C1OCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



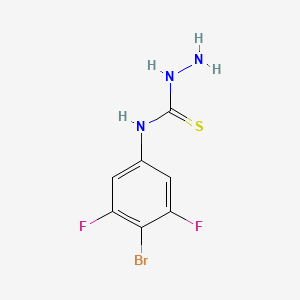
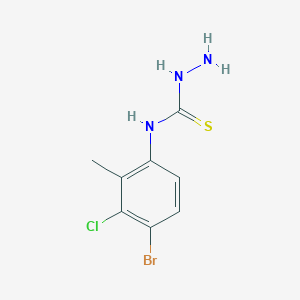

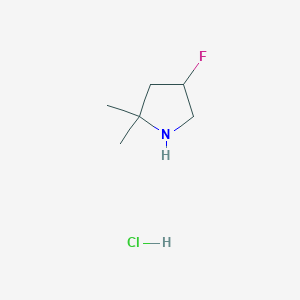
![2-(Chloromethyl)benzo[d]oxazole-4-sulfonamide](/img/structure/B12862610.png)
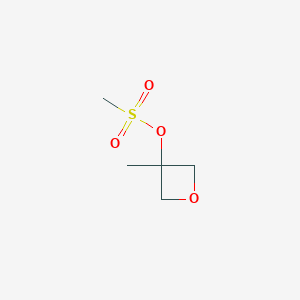
![3,4,6-Trichloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12862623.png)
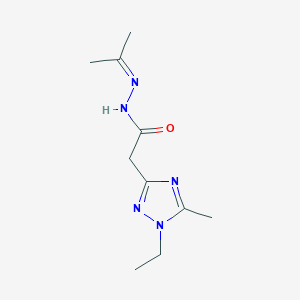
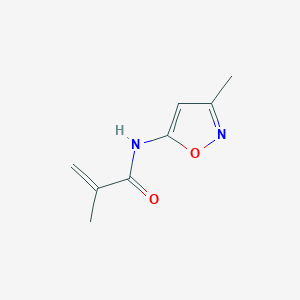
![2-Bromo-4-(methylthio)benzo[d]oxazole](/img/structure/B12862635.png)
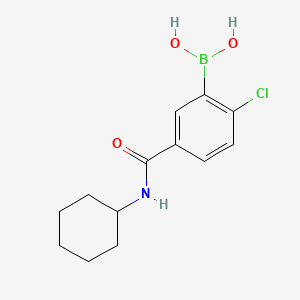
![2-(Benzylsulfonyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B12862651.png)

